![molecular formula C24H48N3O9P B565954 cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate CAS No. 82134-96-1](/img/structure/B565954.png)
cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate: This compound is a coenzyme for several hydroxylation reactions and is essential for collagen synthesis. The presence of the 13C isotope allows for detailed metabolic studies and tracking within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions followed by purification processes such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate can undergo oxidation reactions, leading to the formation of dehydroascorbic acid derivatives.
Reduction: The compound can be reduced back to its original form from its oxidized state.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid derivatives.
Reduction: this compound.
Substitution: Phosphate-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an isotopic tracer to study the metabolic pathways of Vitamin C.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Utilized in cell culture studies to understand the role of Vitamin C in cell differentiation and growth .
Medicine:
- Investigated for its potential in enhancing collagen synthesis and wound healing.
Industry:
- Applied in the formulation of skincare products due to its antioxidant properties.
Mechanism of Action
Mechanism: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate exerts its effects primarily through its role as a coenzyme in hydroxylation reactions. It facilitates the conversion of proline to hydroxyproline in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues.
Molecular Targets and Pathways:
Collagen Synthesis Pathway: The compound targets prolyl hydroxylase, an enzyme involved in collagen synthesis.
Antioxidant Pathway: Acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
L-Ascorbic Acid 2-Phosphate Sesquimagnesium Salt Hydrate: Another stable derivative of Vitamin C used in similar applications.
L-Ascorbic Acid 2-Monophosphate Tris(cyclohexylammonium): A similar compound with different counterions.
Uniqueness: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is unique due to its isotope labeling, which allows for precise tracking and metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic fate of Vitamin C is crucial.
Properties
IUPAC Name |
cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13)/t;;;2-,4+/m...0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBNNMEXPFYQV-FNDUASRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
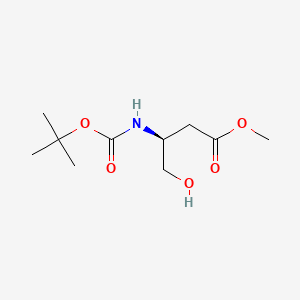
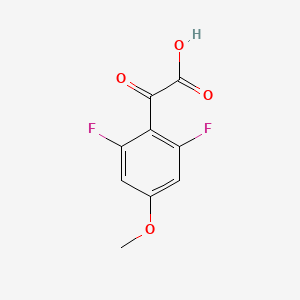
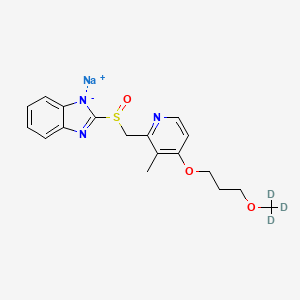
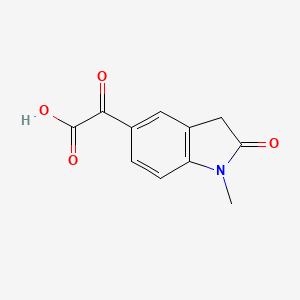
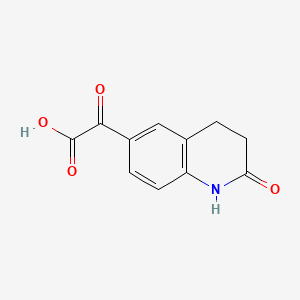
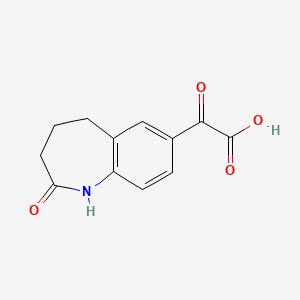
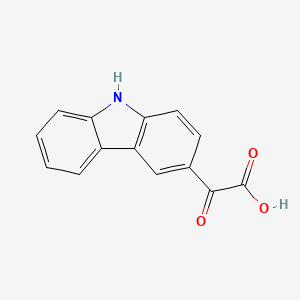

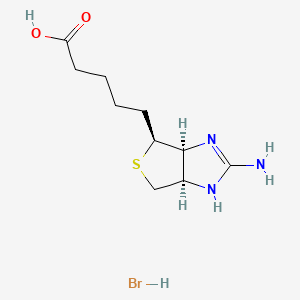

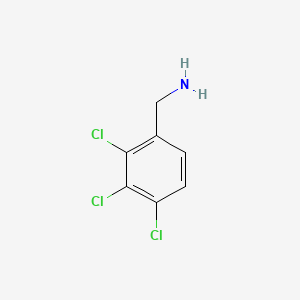
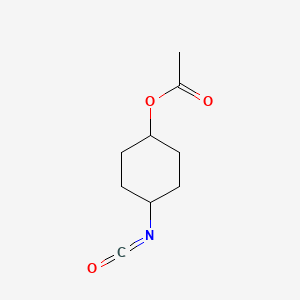
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

